For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Meconin
Abstract
Meconin, a phthalide isoquinoline alkaloid, is a natural compound of significant interest due to its presence in opium and its role as a primary metabolite of the antitussive drug noscapine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of meconin. Detailed spectral data for its characterization, along with methodologies for its analysis, are presented. While specific signaling pathways for meconin remain largely unelucidated, this guide summarizes the current understanding of its metabolic origins and discusses potential areas for future pharmacological investigation.
Chemical Identity and Structure
Meconin, systematically named 6,7-dimethoxy-2-benzofuran-1(3H)-one, is a lactone derivative of meconinic acid. Its core structure consists of a phthalide (isobenzofuranone) ring system substituted with two methoxy groups.
Table 1: Chemical Identifiers and Structural Information for Meconin
| Identifier | Value |
| IUPAC Name | 6,7-dimethoxy-2-benzofuran-1(3H)-one |
| Synonyms | Opianyl, Meconic Lactone, 6,7-Dimethoxyphthalide |
| CAS Number | 569-31-3 |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC1=C(C2=C(C=C1)C(=O)OC2)OC |
| InChI | InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 |
Physicochemical Properties
Meconin is a white crystalline solid with a sharp, bitter taste. It is sparingly soluble in cold water but more soluble in boiling water and common organic solvents.
Table 2: Physicochemical Properties of Meconin
| Property | Value | Source |
| Appearance | White, optically inactive needles | [1] |
| Melting Point | 102-103 °C | [1] |
| Solubility in Water | 1.43 mg/mL (in 700 parts cold water) | [1] |
| Solubility in Boiling Water | 45.5 mg/mL (in 22 parts boiling water) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, ether, glacial acetic acid | [1] |
Spectral Data for Structural Elucidation
The structural confirmation of meconin relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of meconin. While specific experimental protocols for acquiring NMR spectra of meconin are not extensively detailed in the public domain, general procedures for small organic molecules are applicable.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Meconin (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.3 | 110 - 130 |
| Methylene (CH₂) | ~5.2 | ~70 |
| Methoxy (OCH₃) | ~3.9 | ~56, ~61 |
| Carbonyl (C=O) | - | ~168 |
| Aromatic C-O | - | 145 - 155 |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of meconin is characterized by strong absorption bands corresponding to its key functional groups.
Table 4: Characteristic IR Absorption Bands for Meconin
| Wavenumber (cm⁻¹) | Functional Group |
| ~1760 | C=O stretch (lactone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1270, ~1040 | C-O stretch (ether and lactone) |
| ~2950, ~2850 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of meconin.
Table 5: Key Mass Spectrometry Data for Meconin
| Technique | Key Fragments (m/z) |
| Electron Ionization (EI-MS) | 194 (M⁺), 179, 165, 151, 136 |
Synthesis and Purification
Synthesis
While several synthetic routes to phthalides exist, a common laboratory-scale synthesis of meconin involves the reduction of opianic acid.
Experimental Protocol: Synthesis of Meconin from Opianic Acid (Illustrative)
-
Dissolution: Dissolve opianic acid in a suitable solvent, such as glacial acetic acid.
-
Reduction: Add a reducing agent, for example, sodium borohydride, portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized.
Purification
High-performance liquid chromatography (HPLC) is a suitable method for the purification and analysis of meconin.
Experimental Protocol: HPLC Purification of Meconin (General)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, is effective[2]. For preparative separations, the method can be scaled up[2].
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of meconin (around 220 nm and 308 nm) is appropriate.
-
Sample Preparation: Dissolve the crude meconin in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.
Biological Activity and Mechanism of Action
The biological activity of meconin is not as extensively studied as its parent compound, noscapine. However, its role as a major metabolite of noscapine suggests it may contribute to the overall pharmacological profile of the drug.
Metabolic Pathway of Noscapine to Meconin
Meconin is formed through the C-C bond cleavage of noscapine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. Several CYP isoforms, including CYP3A4, CYP1A1, CYP2C19, and CYP2D6, are involved in this metabolic transformation.
dot
Caption: Metabolic cleavage of noscapine into meconin and cotarnine by hepatic CYP enzymes.
Potential Pharmacological Activities
Given the structural similarities to other biologically active phthalides and its origin from noscapine, meconin may possess a range of pharmacological activities that warrant further investigation.
-
Anti-inflammatory Activity: Some studies on related compounds suggest that phthalides may exhibit anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway. Further research is needed to confirm if meconin shares this activity.
-
Antimicrobial Activity: Natural products containing phthalide scaffolds have been reported to have antibacterial and antifungal properties. The antimicrobial potential of meconin could be explored using standard assays such as the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) (General)
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Prepare a series of two-fold dilutions of meconin in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of meconin that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
Meconin is a well-characterized natural product with a defined chemical structure and physicochemical properties. Its primary significance currently lies in its role as a biomarker for noscapine intake and, by extension, for the use of certain opiates. While detailed experimental protocols for its synthesis and purification are available in the scientific literature, a significant gap exists in the understanding of its own biological activities and mechanisms of action.
Future research should focus on a systematic pharmacological screening of meconin to elucidate any potential therapeutic effects. Investigations into its anti-inflammatory, antimicrobial, and other biological activities, along with studies to identify its molecular targets and signaling pathways, will be crucial in determining the broader scientific and medicinal value of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for illustrative purposes and should be adapted and validated by qualified researchers.
